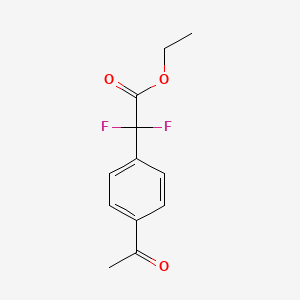
ethyl 2-(4-acetylphenyl)-2,2-difluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 2-(4-acetylphenyl)-2,2-difluoroacetate is an organic compound that belongs to the class of difluoroacetic acid derivatives This compound is characterized by the presence of a difluoroacetic acid moiety attached to an ethyl ester group and a 4-acetylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-acetylphenyl)-2,2-difluoroacetate typically involves the reaction of 4-acetylphenylboronic acid with ethyl 2,2-difluoroacetate in the presence of a palladium catalyst. The reaction is carried out under Suzuki-Miyaura coupling conditions, which are known for their mild and functional group-tolerant reaction conditions . The general reaction scheme is as follows:
Reactants: 4-acetylphenylboronic acid, ethyl 2,2-difluoroacetate
Catalyst: Palladium catalyst (e.g., Pd(PPh3)4)
Base: Potassium carbonate (K2CO3)
Solvent: Tetrahydrofuran (THF)
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
ethyl 2-(4-acetylphenyl)-2,2-difluoroacetate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The difluoroacetic acid moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium
Reduction: NaBH4 in methanol or ethanol
Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA)
Major Products Formed
Oxidation: 2-(4-Carboxyphenyl)-2,2-difluoroacetic acid ethyl ester
Reduction: 2-(4-(1-Hydroxyethyl)phenyl)-2,2-difluoroacetic acid ethyl ester
Substitution: Corresponding amide or thioester derivatives
Applications De Recherche Scientifique
ethyl 2-(4-acetylphenyl)-2,2-difluoroacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of ethyl 2-(4-acetylphenyl)-2,2-difluoroacetate involves its interaction with specific molecular targets. The difluoroacetic acid moiety can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, including enzyme inhibition and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Methylphenyl)-2,2-difluoroacetic acid ethyl ester
- 2-(4-Methoxyphenyl)-2,2-difluoroacetic acid ethyl ester
- 2-(4-Chlorophenyl)-2,2-difluoroacetic acid ethyl ester
Uniqueness
ethyl 2-(4-acetylphenyl)-2,2-difluoroacetate is unique due to the presence of the acetyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The acetyl group can undergo various chemical transformations, making this compound versatile for synthetic and research applications.
Propriétés
Formule moléculaire |
C12H12F2O3 |
|---|---|
Poids moléculaire |
242.22 g/mol |
Nom IUPAC |
ethyl 2-(4-acetylphenyl)-2,2-difluoroacetate |
InChI |
InChI=1S/C12H12F2O3/c1-3-17-11(16)12(13,14)10-6-4-9(5-7-10)8(2)15/h4-7H,3H2,1-2H3 |
Clé InChI |
XINOEUGWELQQPM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=CC=C(C=C1)C(=O)C)(F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














